molecular formula C14H20O4S4 B14440380 1,4,10,13-Tetrathiacyclooctadecane-5,9,14,18-tetrone CAS No. 74190-57-1

1,4,10,13-Tetrathiacyclooctadecane-5,9,14,18-tetrone

Katalognummer: B14440380
CAS-Nummer: 74190-57-1
Molekulargewicht: 380.6 g/mol
InChI-Schlüssel: VYEXEMDLZDKPFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,10,13-Tetrathiacyclooctadecane-5,9,14,18-tetrone is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,10,13-Tetrathiacyclooctadecane-5,9,14,18-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

1,4,10,13-Tetrathiacyclooctadecane-5,9,14,18-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols or amines. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1,4,10,13-Tetrathiacyclooctadecane-5,9,14,18-tetrone has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,4,10,13-Tetrathiacyclooctadecane-5,9,14,18-tetrone involves its interaction with molecular targets through its sulfur and ketone groups. These interactions can lead to the formation of complexes with metals, modulation of enzyme activity, and other biochemical effects. The specific pathways involved depend on the context of its application and the nature of the interacting molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in research and industry .

Eigenschaften

CAS-Nummer

74190-57-1

Molekularformel

C14H20O4S4

Molekulargewicht

380.6 g/mol

IUPAC-Name

1,4,10,13-tetrathiacyclooctadecane-5,9,14,18-tetrone

InChI

InChI=1S/C14H20O4S4/c15-11-3-1-4-12(16)20-8-10-22-14(18)6-2-5-13(17)21-9-7-19-11/h1-10H2

InChI-Schlüssel

VYEXEMDLZDKPFI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)SCCSC(=O)CCCC(=O)SCCSC(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.